1-(4-Methyl-2-nitrophenyl)piperidine
Description
1-(4-Methyl-2-nitrophenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a nitro group at the 2-position and a methyl group at the 4-position. The nitro group is a strong electron-withdrawing substituent, while the methyl group introduces steric bulk and weak electron-donating effects. This structural configuration significantly influences the compound’s electronic distribution, resonance behavior, and intermolecular interactions.
Properties
CAS No. |
32117-01-4 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(4-methyl-2-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H16N2O2/c1-10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
XNDPRMCAHFZQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Electron-Donating Strength: The donor strength of amino substituents in aromatic amines follows the order: 1-pyrrolidino > dimethylamino > 1-piperidino . This implies that 1-(4-Methyl-2-nitrophenyl)piperidine has weaker electron-donating capabilities compared to pyrrolidine analogs.
- Resonance Inhibition : Steric hindrance in 1-(p-nitrophenyl)piperidine reduces resonance due to a 33° twist angle between the piperidine and benzene planes, limiting conjugation . The methyl group in this compound may exacerbate steric inhibition, further restricting resonance.
- NMR Shifts : The nitro group causes downfield shifts in $^{13}\text{C}$- and $^{1}\text{H}$-NMR spectra. For example, in N-(p-nitrophenyl)piperidine, protons 2 and 6 exhibit significant downfield shifts compared to pyrrolidine analogs .
Table 1: Electronic Properties of Selected Piperidine Derivatives
| Compound | Substituents | Electron Effect | Resonance Inhibition Angle | Key NMR Shifts (ppm) |
|---|---|---|---|---|
| This compound | 4-CH$3$, 2-NO$2$ | Strongly electron-withdrawing | ~33° (estimated) | Not reported |
| 1-(p-Nitrophenyl)piperidine | 4-NO$_2$ | Electron-withdrawing | 33° | 2,6-H: δ 7.5–8.0 |
| 1-(p-Nitrophenyl)pyrrolidine | 4-NO$_2$, pyrrolidine ring | Moderate electron-withdrawing | <33° | 2,6-H: δ 7.2–7.5 |
| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 2,5-OCH$3$, 4-NO$2$ | Mixed (OCH$3$ donor, NO$2$ acceptor) | Not studied | Not reported |
Steric and Structural Effects
Steric effects influence molecular conformation and binding interactions.
Key Findings:
- For instance, 1-(3-phenylbutyl)piperidine derivatives with bulky substituents exhibit RMSD values >2.5 Å in docking studies, indicating significant structural deviations .
- Conformational Rigidity : Piperidine’s chair conformation limits n$\text{N}$-π$\text{A}$ interactions compared to smaller rings like pyrrolidine. This rigidity reduces resonance stabilization in nitro-substituted derivatives .
Key Findings:
- Analgesic Activity : Phencyclidine (PCP) derivatives, such as 1-(3-methoxyphenyl-tetralyl)piperidine, show analgesic effects in rodent models, though less potent than ketamine . The nitro and methyl groups in this compound may enhance receptor affinity compared to methoxy-substituted analogs.
- Receptor Binding : In σ1 receptor (S1R) ligands, substituent orientation and hydrophobicity determine binding efficacy. For example, 1-(3-phenylbutyl)piperidine derivatives with hydrophobic groups exhibit enhanced interactions with helices α4/α5 .
- Antimicrobial Potential: Piperidine-2,6-diones synthesized from 1-(4-chlorophenyl)piperidine demonstrate antimicrobial activity, suggesting nitro-substituted analogs like this compound may also have bioactivity .
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